molecular formula C7H6BrFN2O B12842498 3-Bromo-2-fluorophenylurea

3-Bromo-2-fluorophenylurea

Cat. No.: B12842498
M. Wt: 233.04 g/mol
InChI Key: LJWRVCBMWKTPDD-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorophenylurea is an organic compound with the molecular formula C7H6BrFN2O. It is a derivative of phenylurea, where the phenyl ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluorophenylurea typically involves the reaction of 3-bromo-2-fluoroaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-bromo-2-fluoroaniline and an isocyanate derivative.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluorophenylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylurea derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-fluorophenylurea has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its use in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorophenylurea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby affecting cellular pathways. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-fluorophenylboronic acid: Another derivative with similar substituents but different functional groups.

    3-Bromo-2-fluoroaniline: The precursor used in the synthesis of 3-Bromo-2-fluorophenylurea.

    3-Bromo-2-fluorophenol: A related compound with a hydroxyl group instead of the urea moiety.

Uniqueness

This compound is unique due to its specific combination of bromine and fluorine substituents on the phenyl ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

(3-bromo-2-fluorophenyl)urea

InChI

InChI=1S/C7H6BrFN2O/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12)

InChI Key

LJWRVCBMWKTPDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)NC(=O)N

Origin of Product

United States

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